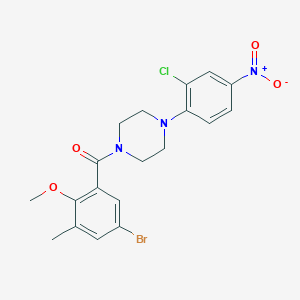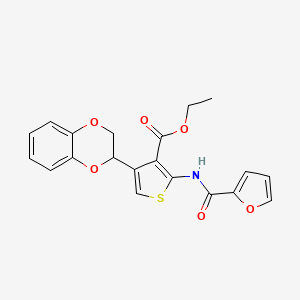
1-(4-methoxyphenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-(1-propyl-1H-indol-3-yl)-2,5-pyrrolidinedione, commonly known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPI belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPPI is not fully understood, but it is believed to act as an agonist at the sigma-1 receptor, a protein that is involved in a range of cellular processes including cellular survival and neuroprotection. MPPI has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MPPI has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. Additionally, MPPI has been found to reduce the levels of oxidative stress and inflammation in the brain, which are thought to contribute to the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPI in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. Additionally, MPPI is relatively stable and can be easily synthesized in the lab. However, one limitation of using MPPI is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on MPPI. One area of interest is its potential use in the treatment of other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is interest in exploring the use of MPPI in combination with other drugs for the treatment of depression and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of MPPI and its potential side effects.
Applications De Recherche Scientifique
MPPI has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, MPPI has been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-propylindol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-12-23-14-19(17-6-4-5-7-20(17)23)18-13-21(25)24(22(18)26)15-8-10-16(27-2)11-9-15/h4-11,14,18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQLHJJSQAVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135398.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
![2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(2-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4135429.png)



![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)

![8-[(2E)-3-phenylprop-2-enoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4135457.png)
